1-Acetylhexahydro-1H-azepine
Overview
Description
1-Acetylhexahydro-1H-azepine is a seven-membered heterocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol This compound is characterized by a hexahydro-1H-azepine ring with an acetyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylhexahydro-1H-azepine can be synthesized through several methods. One common approach involves the [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . This method allows for the formation of azepine structures by cyclizing the starting materials under specific conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multicomponent heterocyclization reactions. These reactions utilize small or medium carbo-, oxa-, or azacyclanes as starting materials, which undergo recyclization to form the desired azepine scaffold . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Acetylhexahydro-1H-azepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the acetyl group and the nitrogen atom in the azepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted azepine derivatives.
Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted azepine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetylhexahydro-1H-azepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetylhexahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The acetyl group and the nitrogen atom in the azepine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
1-Acetylhexahydro-1H-azepine can be compared with other similar compounds, such as:
Hexahydro-1H-azepine: Lacks the acetyl group, resulting in different chemical properties and reactivity.
1-Aminohexahydro-1H-azepine: Contains an amino group instead of an acetyl group, leading to distinct biological activities and applications.
Benzazepines: Feature a benzene ring fused to the azepine ring, which significantly alters their chemical and biological properties.
Properties
IUPAC Name |
1-(azepan-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(10)9-6-4-2-3-5-7-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEWJRXBYULGIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973672 | |
Record name | 1-(Azepan-1-yl)ethan-1-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5809-41-6 | |
Record name | NSC 54157 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylhexamethylenimine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Azepan-1-yl)ethan-1-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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